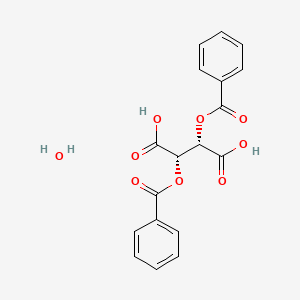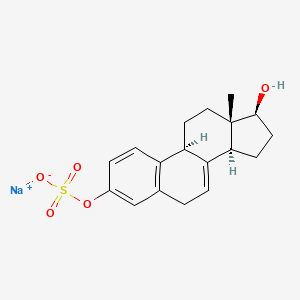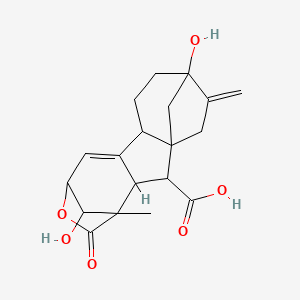
Clozapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clozapine is an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients . It is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent . Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors .
Synthesis Analysis
A study has shown that the solubility and oral bioavailability of clozapine, a poorly water-soluble drug subjected to substantial first-pass metabolism, were improved employing cyclodextrin complexation technique . The inclusion complexes were prepared by an evaporation method .
Molecular Structure Analysis
Clozapine is chemically defined as 8-chloro-11 (4 methyl-1-piperazinyl)-5H-dibenzo (b,e) (1,4) diazepine . A study highlighted the value of combined experimental and computational approaches in describing the effect of small changes in molecular structures on solid-state structure and overall extent of solid-state diversity .
Chemical Reactions Analysis
Different solvatomorphic forms of clozapine were obtained by recrystallization technique . Polymorphic characterization was performed using optical microscopy, SEM, intrinsic dissolution, and thermal analysis . Compatibility studies of clozapine:excipients were performed by TG and DSC techniques .
Physical And Chemical Properties Analysis
Experimental solid form screening for clozapine yielded four novel physical forms including monohydrate, two crystalline solvates and an amorphous phase . The polymorphic form (clozapine anhydrate) showed higher intrinsic dissolution rate compared to solvatomorphic form (clozapine monohydrate) .
Applications De Recherche Scientifique
Treatment of Schizophrenia
Clozapine is globally recognized for its efficacy in treating several psychiatric disorders, with an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder . It is considered the most potent drug in many randomized, prospective head-to-head trials .
Neuroprotection and Neurotrophism
A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism . It activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Treatment of Suicidal Behavior
Clozapine has been indicated by the FDA for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .
Treatment of Bipolar Disorder
Clozapine has also been used in the off-label treatment of bipolar disorder .
Treatment of Major Depressive Disorder (MDD)
Major depressive disorder is another neuropsychiatric disorder where Clozapine has been used as an off-label treatment .
Treatment of Parkinson’s Disease
Parkinson’s disease is a neurodegenerative disorder where Clozapine has shown potential benefits as an off-label treatment .
Improvement of Positive and Negative Symptoms (PANSS)
Clozapine is estimated to reduce psychometric scale scores measuring positive and negative symptoms (PANSS) by 25% in 40% of patients with schizophrenic spectrum disorders .
Potential First-line Treatment
Considering its potency and efficacy, there is a perspective that Clozapine could also be used as a first-line treatment, in order to prevent early relapses and initial therapeutic failures .
Safety And Hazards
Orientations Futures
Despite the evidence supporting its use, clozapine remains vastly underutilized . Recent evidence suggests its use should occur earlier in our treatment algorithms and be expanded to include patients with a partial response to other antipsychotic drugs . Future increased investigations into epigenetic and connectomic changes produced by clozapine should provide valuable information about these two treatments and the disorders they are used to treat .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clozapine-d3 involves the incorporation of three deuterium atoms into the structure of Clozapine. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-methylthiophenol", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-nitrobenzaldehyde by nitration of 2-chlorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-aminobenzaldehyde using sodium borohydride.", "Step 3: Synthesis of 2-chloro-5-(methylthio)benzaldehyde by reaction of 2-chloro-5-aminobenzaldehyde with 2-methylthiophenol in the presence of sodium hydroxide.", "Step 4: Synthesis of Clozapine-d3 by reaction of 2-chloro-5-(methylthio)benzaldehyde with deuterium oxide in the presence of acetic acid and sodium sulfate as a deuterium source.", "Step 5: Purification of Clozapine-d3 by extraction with ethyl acetate, followed by washing with water and drying over magnesium sulfate." ] } | |
Numéro CAS |
1215691-72-7 |
Nom du produit |
Clozapine-d3 |
Formule moléculaire |
C18H16D3ClN4 |
Poids moléculaire |
329.84 |
Apparence |
Pale Yellow Solid |
melting_point |
181-183°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
5786-21-0 (unlabelled) |
Synonymes |
8-Chloro-11-[4-(methyl-d3)-1-piperazinyl]-5H-Dibenzo[b,e][1,4]diazepine; HF-1854,-d3; Liponex-d3 |
Étiquette |
Clozapine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
